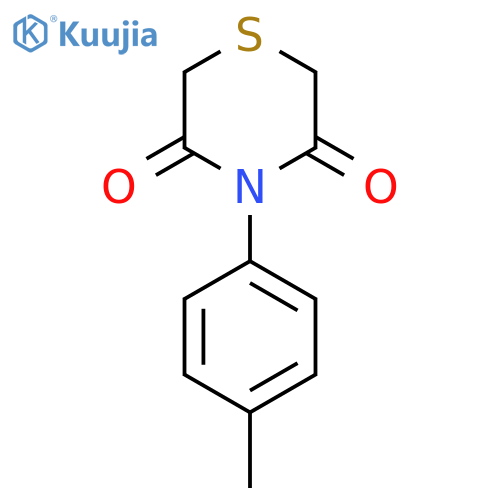Cas no 338409-69-1 (4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE)

338409-69-1 structure
商品名:4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE
CAS番号:338409-69-1
MF:C11H11NO2S
メガワット:221.275541543961
MDL:MFCD00173224
CID:5195155
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE 化学的及び物理的性質
名前と識別子
-
- 4-(4-methylphenyl)thiomorpholine-3,5-dione
- 4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE
- SMR000125324
- MLS000539866
- HMS2187I13
-
- MDL: MFCD00173224
- インチ: 1S/C11H11NO2S/c1-8-2-4-9(5-3-8)12-10(13)6-15-7-11(12)14/h2-5H,6-7H2,1H3
- InChIKey: NIARJDWSBMVCTP-UHFFFAOYSA-N
- ほほえんだ: S1CC(N(C(C1)=O)C1C=CC(C)=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A907349-1g |
4-(4-Methylphenyl)thiomorpholine-3,5-dione |
338409-69-1 | 90% | 1g |
$350.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00869068-1g |
4-(4-Methylphenyl)thiomorpholine-3,5-dione |
338409-69-1 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| abcr | AB297018-100mg |
4-(4-Methylphenyl)-3,5-thiomorpholinedione; . |
338409-69-1 | 100mg |
€283.50 | 2025-02-17 | ||
| abcr | AB297018-100 mg |
4-(4-Methylphenyl)-3,5-thiomorpholinedione; . |
338409-69-1 | 100 mg |
€221.50 | 2023-07-20 |
4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Louis Porte RSC Adv., 2014,4, 64506-64513
338409-69-1 (4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:338409-69-1)4-(4-METHYLPHENYL)-3,5-THIOMORPHOLINEDIONE

清らかである:99%
はかる:1g
価格 ($):315.0